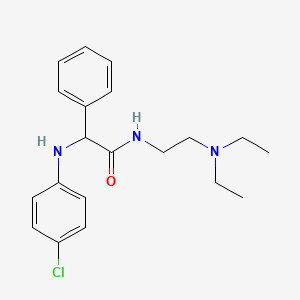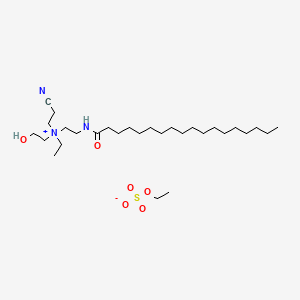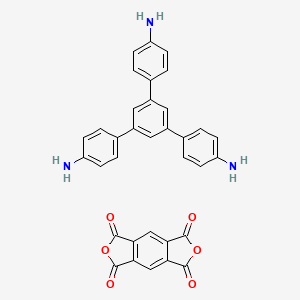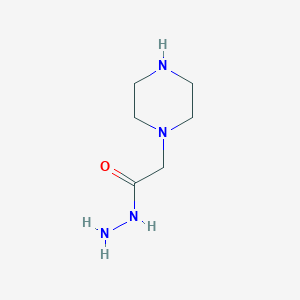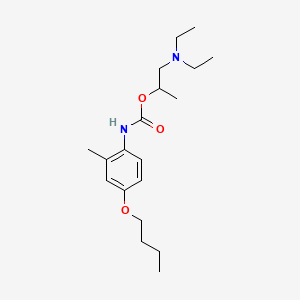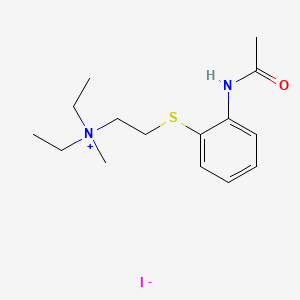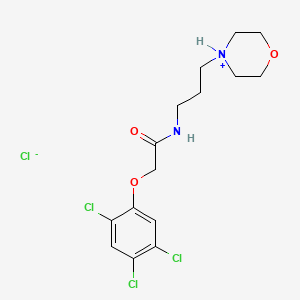
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a trichlorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 4-morpholine, undergoes a reaction with a suitable alkylating agent to form the 3-(4-morpholinyl)propyl derivative.
Introduction of the Trichlorophenoxy Group: The 3-(4-morpholinyl)propyl derivative is then reacted with 2,4,5-trichlorophenoxyacetic acid or its derivatives under appropriate conditions to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The trichlorophenoxy group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxide derivatives, while reduction of the trichlorophenoxy group could lead to dechlorinated products.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-Morpholinyl)propyl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride: Similar structure but with one less chlorine atom.
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trimethylphenoxy)acetamide hydrochloride: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is unique due to the presence of three chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
Properties
CAS No. |
86746-01-2 |
|---|---|
Molecular Formula |
C15H20Cl4N2O3 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide;chloride |
InChI |
InChI=1S/C15H19Cl3N2O3.ClH/c16-11-8-13(18)14(9-12(11)17)23-10-15(21)19-2-1-3-20-4-6-22-7-5-20;/h8-9H,1-7,10H2,(H,19,21);1H |
InChI Key |
UOKJUQFIXYBYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


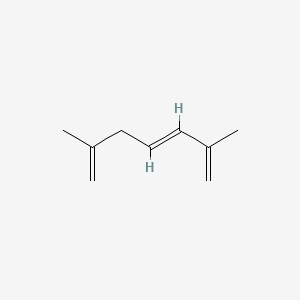
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
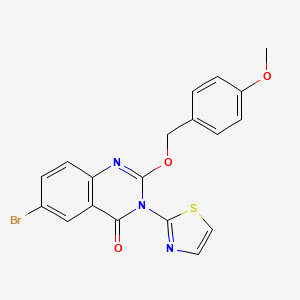

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)
